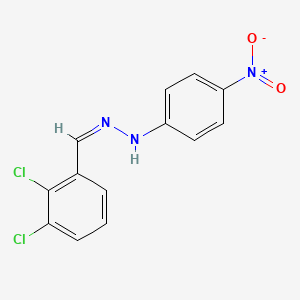![molecular formula C22H19N3O5 B11694555 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11694555.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring, a nitrofuran moiety, and a carboxamide group
准备方法
合成路线和反应条件
N-[2-(4-叔丁基苯基)-1,3-苯并恶唑-5-基]-5-硝基呋喃-2-甲酰胺的合成通常涉及多个步骤:
苯并恶唑环的形成: 苯并恶唑环可以通过在酸性条件下使2-氨基苯酚与合适的羧酸衍生物缩合来合成。
叔丁基的引入: 叔丁基可以通过使用叔丁基氯和路易斯酸催化剂(如氯化铝)进行傅克烷基化反应来引入。
硝基呋喃结构单元的形成:
苯并恶唑和硝基呋喃单元的偶联: 最后一步涉及通过合适的连接基团偶联苯并恶唑和硝基呋喃单元,通常使用钯催化的交叉偶联反应。
工业生产方法
这种化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流反应器、绿色化学原理以及溶剂和催化剂的循环利用。
化学反应分析
反应类型
N-[2-(4-叔丁基苯基)-1,3-苯并恶唑-5-基]-5-硝基呋喃-2-甲酰胺可以发生各种化学反应,包括:
氧化: 硝基呋喃结构单元可以被氧化形成硝基衍生物。
还原: 硝基可以通过使用还原剂(如氢气和钯催化剂)还原为胺。
取代: 苯并恶唑环可以发生亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂包括氢气与钯催化剂或硼氢化钠。
取代: 亲电取代反应通常使用卤素(例如氯、溴)和硝化剂(例如硝酸)。
形成的主要产物
氧化: 呋喃环的硝基衍生物。
还原: 呋喃环的氨基衍生物。
取代: 卤代或硝化的苯并恶唑衍生物。
科学研究应用
N-[2-(4-叔丁基苯基)-1,3-苯并恶唑-5-基]-5-硝基呋喃-2-甲酰胺在科学研究中有多种应用:
药物化学: 作为药物设计中药效团的潜在用途,特别是针对特定酶或受体。
材料科学: 用于开发有机半导体或作为发光二极管 (LED) 中的组成部分。
生物学研究: 研究其生物活性,包括抗菌和抗癌特性。
作用机制
N-[2-(4-叔丁基苯基)-1,3-苯并恶唑-5-基]-5-硝基呋喃-2-甲酰胺的作用机制涉及它与特定分子靶标的相互作用。例如,在医药应用中,它可能会通过与活性位点或变构位点的结合来抑制酶活性,从而阻断底物进入或改变酶构象。硝基呋喃结构单元还可以产生活性氧物质,导致靶细胞的氧化应激。
相似化合物的比较
类似化合物
N-[2-(4-叔丁基苯基)-1H-苯并咪唑]: 结构类似,但具有苯并咪唑环而不是苯并恶唑环。
N-(2-[4-叔丁基苯基]-2-[吡咯烷-1-基]乙基)-7-甲基-4-氧代-4H-色烯-2-甲酰胺: 含有色烯环和吡咯烷结构单元。
独特性
N-[2-(4-叔丁基苯基)-1,3-苯并恶唑-5-基]-5-硝基呋喃-2-甲酰胺的独特性在于它结合了苯并恶唑和硝基呋喃结构单元,赋予其独特的化学和生物学性质。
属性
分子式 |
C22H19N3O5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-22(2,3)14-6-4-13(5-7-14)21-24-16-12-15(8-9-17(16)30-21)23-20(26)18-10-11-19(29-18)25(27)28/h4-12H,1-3H3,(H,23,26) |
InChI 键 |
WTFHIBBSVGRWKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-Bromophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11694480.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694484.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B11694488.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11694492.png)
![(4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694493.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11694499.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11694506.png)
![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11694514.png)



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
